2-[2-(Trifluoromethyl)phenoxy]propanoic acid
Description
2-[2-(Trifluoromethyl)phenoxy]propanoic acid is a fluorinated organic compound belonging to the class of phenoxy propanoic acids. Its structure consists of a propanoic acid backbone with a phenoxy group attached to the second carbon. The phenoxy ring is substituted with a trifluoromethyl (-CF₃) group at the ortho (2-) position (Figure 1). This structural motif is characteristic of compounds designed for bioactivity, particularly in agrochemicals, where fluorinated groups enhance lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVVMCXQYBBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid typically involves the reaction of 2-(trifluoromethyl)phenol with propanoic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of a propanoic acid derivative to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Development
- 2-[2-(Trifluoromethyl)phenoxy]propanoic acid is primarily known for its role as an active ingredient in herbicides. It functions as an acetyl-CoA carboxylase inhibitor , effectively controlling the growth of unwanted weeds without harming crops. This selectivity makes it particularly valuable in agricultural settings where crop safety is paramount .
Mechanism of Action
- The compound targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the herbicide disrupts lipid metabolism, leading to plant death while allowing for the continued growth of crops .
Pharmaceutical Applications
Intermediate in Drug Synthesis
- In pharmaceutical chemistry, this compound serves as a crucial intermediate in the synthesis of various drugs. Its trifluoromethyl group enhances the pharmacological properties of drug candidates, improving their efficacy and bioavailability .
Case Study: FDA-Approved Drugs
- A review of FDA-approved drugs containing trifluoromethyl groups highlights their increased potency and metabolic stability. For instance, compounds like Ubrogepant and Alpelisib utilize similar structural motifs to enhance therapeutic effects .
Material Science
Development of Advanced Materials
- The compound is also utilized in material science for developing advanced polymers and coatings with enhanced thermal stability and chemical resistance. Its unique chemical structure allows for the modification of material properties, making it suitable for high-performance applications .
Environmental Research
Impact Assessment of Fluorinated Compounds
- In environmental studies, this compound is used to assess the ecological impact of fluorinated chemicals. Researchers investigate its degradation pathways and environmental behavior to understand the long-term effects of such compounds on ecosystems .
Analytical Chemistry
Standard in Analytical Methods
- The compound serves as a standard reference material in analytical chemistry, aiding in the detection and quantification of similar substances within complex mixtures. Its use in chromatography and mass spectrometry helps improve the accuracy of analytical results .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Agriculture | Active ingredient in herbicides; inhibits acetyl-CoA carboxylase for weed control |
| Pharmaceuticals | Intermediate for drug synthesis; enhances efficacy through trifluoromethyl substitution |
| Material Science | Used to develop polymers with improved thermal stability and chemical resistance |
| Environmental Research | Studies on degradation and ecological impact of fluorinated compounds |
| Analytical Chemistry | Serves as a standard for detecting and quantifying similar substances |
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₀H₉F₃O₃
- Molecular Weight : 234.18 g/mol
- Functional Groups: Carboxylic acid (propanoic acid), phenoxy ether, trifluoromethyl.
Structural Analogues
Fluazifop
- Structure: (±)-2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
- Key Differences: Contains a pyridinyloxy substituent instead of a trifluoromethylphenoxy group.
- Applications : Broad-spectrum herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses .
- Molecular Weight : 327.26 g/mol .
Haloxyfop
- Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid.
- Key Differences : Pyridinyloxy group with chlorine and CF₃ substituents.
- Applications : Herbicide effective against perennial grasses; higher molecular weight (361.70 g/mol) due to chlorine .
2-(3-(Trifluoromethyl)phenyl)propanoic Acid
2-Methyl-3-(3-(2,2,2-Trifluoroethoxy)phenyl)propanoic Acid
- Structure : Trifluoroethoxy substituent at the 3-position of the phenyl ring.
- Key Differences : Trifluoroethoxy (-O-CF₃) group increases steric bulk and electronegativity compared to CF₃ .
Physicochemical Properties
Note: The trifluoromethyl group in the ortho position of the phenoxy ring enhances acidity and bioavailability compared to meta or para positions .
Biological Activity
Overview
2-[2-(Trifluoromethyl)phenoxy]propanoic acid, also known by its CAS number 119411-77-7, is a compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article delves into its biological mechanisms, effects on various organisms, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound features a trifluoromethyl group attached to a phenoxy moiety, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
The primary biological activities of this compound can be attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain pathways involved in lipid metabolism and cellular respiration.
Enzyme Inhibition
Research indicates that this compound can inhibit key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of the pyruvate dehydrogenase complex (PDC) and the alpha-ketoglutarate dehydrogenase complex (alpha-KGDC), which are crucial for energy metabolism in plants . This inhibition leads to altered metabolic profiles and can affect growth and development in sensitive species.
Applications in Agriculture
The compound is primarily utilized as an herbicide due to its selective action against specific plant types. Its efficacy in controlling weed populations while preserving crop yield makes it an essential tool in modern agriculture. The mechanism of action often involves the disruption of lipid synthesis pathways in target weeds, leading to their eventual death without affecting non-target species .
Pharmaceutical Potential
In pharmaceutical research, this compound serves as a synthetic intermediate for various drug compounds. Its structural characteristics allow for modifications that enhance pharmacological properties. For example, the trifluoromethyl group has been associated with increased potency in drugs targeting serotonin uptake and other receptors .
Case Studies
- Herbicidal Activity : A study involving the application of this compound demonstrated significant weed suppression in corn fields. The compound was found to selectively inhibit grass species while allowing broadleaf crops to thrive, showcasing its utility in integrated weed management strategies.
- Metabolic Impact on Plants : Research highlighted the effects of this compound on Zea mays (corn) and Glycine max (soybean). It was observed that at millimolar concentrations, the compound inhibited key metabolic enzymes, leading to an accumulation of amino acids and alterations in energy metabolism .
Comparative Analysis
| Property/Activity | This compound | Related Compounds |
|---|---|---|
| Herbicidal Efficacy | High against specific grasses | Varied based on structure |
| Enzyme Inhibition | PDC and alpha-KGDC | Similar herbicides exhibit varying inhibition profiles |
| Pharmaceutical Use | Intermediate for drug synthesis | Diverse applications across multiple compounds |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
